N-Methyl-1,1,1-trifluoro-2-propylsulfamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H9F3N2O2S |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(methylsulfamoyl)propan-2-amine |
InChI |
InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9-12(10,11)8-2/h3,8-9H,1-2H3 |
InChI Key |
YAOAOPPXYHQOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)NS(=O)(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Methyl 1,1,1 Trifluoro 2 Propylsulfamide and Its Analogues
Established Synthetic Routes to Sulfamides Incorporating Fluorinated Alkyl Groups
The construction of sulfamides bearing fluorinated alkyl substituents, such as the 1,1,1-trifluoro-2-propyl group, relies on a combination of fundamental N-alkylsulfamide synthesis, specific precursor incorporation, and subsequent N-methylation strategies.
General Approaches to N-Alkylsulfamides
The synthesis of N-alkylsulfamides is a well-established field in organic chemistry. A primary and widely used method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This classical approach offers a straightforward route to a diverse range of sulfamides.
Another significant strategy is the intramolecular C-H amination of N-alkylsulfamide derivatives. This method allows for the construction of cyclic sulfamides, which can be further manipulated to yield the desired acyclic structures.
More recent advancements have focused on developing more efficient and environmentally benign procedures. These include metal-catalyzed sulfonamidation reactions and the use of alternative sulfonylating agents to sulfonyl chlorides, which can be highly reactive and sensitive to moisture.
Incorporation of 1,1,1-Trifluoro-2-propanamine and Related Precursors
The key step in synthesizing the target compound and its analogues is the introduction of the 1,1,1-trifluoro-2-propyl moiety. This is typically achieved by reacting 1,1,1-trifluoro-2-propanamine with a suitable sulfonylating agent. The presence of the electron-withdrawing trifluoromethyl group can influence the nucleophilicity of the amine, potentially requiring specific reaction conditions.
Common sulfonylating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or a pre-formed sulfamoyl chloride. The reaction of 1,1,1-trifluoro-2-propanamine with sulfuryl chloride would likely proceed in the presence of a non-nucleophilic base to scavenge the HCl generated.
Alternatively, chlorosulfonyl isocyanate can be employed as a versatile reagent. Its reaction with an alcohol, followed by treatment with an amine like 1,1,1-trifluoro-2-propanamine, provides a pathway to unsymmetrically substituted sulfamides.
A summary of potential reactions for incorporating the 1,1,1-trifluoro-2-propyl group is presented below:
| Reactant 1 | Reactant 2 | Product |
| 1,1,1-Trifluoro-2-propanamine | Sulfuryl Chloride | N-(1,1,1-trifluoropropan-2-yl)sulfamoyl chloride |
| 1,1,1-Trifluoro-2-propanamine | N-Aryl/Alkyl-sulfamoyl chloride | N-Aryl/Alkyl-N'-(1,1,1-trifluoropropan-2-yl)sulfamide |
N-Methylation Strategies in Sulfamide (B24259) Synthesis
Once the N-(1,1,1-trifluoro-2-propyl)sulfamide scaffold is in place, the final step is the introduction of the methyl group on one of the nitrogen atoms. Several methylation strategies are available for sulfonamides.
Traditional methods often utilize methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. However, these reagents are known for their toxicity.
More contemporary and safer alternatives have been developed. N,N-dimethylformamide dimethylacetal (DMF-DMA) has been reported as an effective methylating agent for NH-containing heterocycles and sulfonamides. Phenyl trimethylammonium iodide is another reagent that has been used for the monoselective N-methylation of amides and related compounds, including sulfonamides.
The choice of N-methylation strategy will depend on the specific substrate and the desired selectivity, as dialkylation can sometimes be a competing side reaction.
Advanced Synthetic Techniques and Reagents
Beyond the established routes, advanced synthetic methodologies offer greater control and efficiency in the synthesis of complex sulfamides, including chiral and highly functionalized derivatives.
Application of Sulfuryl Imidazolium (B1220033) Salts (SIS's) for N-Sulfamation
Sulfuryl imidazolium salts (SIS's) have emerged as effective reagents for sulfation reactions, particularly in the context of carbohydrate chemistry. These reagents are typically prepared from the corresponding imidazole (B134444) and a sulfurylating agent. While their primary application has been in O-sulfation, the principles can be extended to N-sulfamation.
The use of SIS's for the sulfamoylation of amines would involve the reaction of an amine with a pre-formed sulfuryl imidazolium salt. This method can offer advantages in terms of reactivity and selectivity compared to traditional methods using sulfonyl chlorides. The reactivity of the SIS can be tuned by modifying the substituents on the imidazolium ring. For instance, a 1,2-dimethylimidazolium moiety has been shown to enhance the sulfating ability of these reagents.
Asymmetric Synthetic Approaches to Chiral Trifluorinated Sulfamides
The synthesis of enantiomerically pure chiral sulfamides is a significant challenge in organic synthesis. When the alkyl group attached to the nitrogen is chiral, as in the case of 1,1,1-trifluoro-2-propylamine, the resulting sulfamide will be chiral.
Asymmetric synthesis of these compounds can be approached in several ways. One common strategy involves the use of a chiral auxiliary. For example, a chiral amine can be reacted with a sulfonylating agent, and the resulting diastereomeric sulfamides can be separated, followed by removal of the chiral auxiliary.
Another approach is the use of chiral catalysts to control the stereoselectivity of the sulfamoylation reaction. While this is a developing area, catalytic enantioselective methods for the synthesis of related chiral sulfur compounds, such as sulfinamides and sulfoximines, have been reported and could potentially be adapted for the synthesis of chiral trifluorinated sulfamides. These methods often employ chiral metal complexes or organocatalysts to achieve high levels of enantioselectivity.
Recent research has also focused on the development of enantiopure bifunctional S(VI) reagents that can serve as templates for the asymmetric synthesis of a variety of chiral sulfur compounds, which could be a promising avenue for accessing chiral N-Methyl-1,1,1-trifluoro-2-propylsulfamide and its analogues.
Strategies for Introducing the Trifluoromethyl Group into Sulfamide Frameworks
The incorporation of a trifluoromethyl group into aliphatic systems is a critical step in the synthesis of this compound and its analogues. mdpi.com This functional group is known to enhance metabolic stability and other crucial pharmacokinetic properties in drug candidates. nih.gov A variety of methods have been developed for this purpose, moving beyond traditional approaches that often require harsh conditions or pre-functionalized building blocks. illinois.edu Modern strategies often focus on the direct functionalization of C-H bonds or the use of radical-based transformations. illinois.edunih.gov
Recent advancements have centered on making trifluoromethylation more efficient, scalable, and safer. One prominent strategy involves the use of trifluoroacetic anhydride (B1165640) as an inexpensive and readily available source of the CF3 radical. nih.govriken.jp This method, often facilitated by photoredox catalysis, allows for the trifluoromethylation of a range of electron-rich and electron-neutral substrates. nih.gov Another approach employs copper-based reagents, such as bpyCu(CF3)3 (Grushin's reagent), for the trifluoromethylation of unactivated methylene (B1212753) (C-H) bonds in aqueous conditions, a method that tolerates a wide array of functional groups. nih.gov
For industrial applications, the development of environmentally benign and PFAS-free synthesis routes is of growing importance. eurekalert.orgsciencedaily.com Flow chemistry techniques have emerged as a powerful tool, enabling the safe generation of reactive trifluoromethyl anions from sources like caesium fluoride (B91410) in packed bed reactors. eurekalert.orgsciencedaily.com This approach not only avoids potentially harmful PFAS reagents but also enhances safety and efficiency through improved mixing and containment within a microfluidic system. eurekalert.orgsciencedaily.com
Below is a summary of key strategies for introducing the trifluoromethyl group.
| Method | CF3 Source | Key Features | Applicability |
|---|---|---|---|
| Radical Trifluoromethylation | Trifluoroacetic Anhydride | Uses an inexpensive and abundant CF3 source; often employs photoredox catalysis. nih.govriken.jp | Arenes, heteroarenes, alkenes. nih.gov |
| Direct C-H Trifluoromethylation | bpyCu(CF3)3 (Grushin's reagent) | Functions on unactivated C(sp3)-H bonds under aqueous conditions. nih.gov | Aliphatic systems with various functional groups. nih.gov |
| Flow Chemistry (PFAS-free) | Caesium Fluoride | Environmentally friendly; enhanced safety and control using microfluidic systems. eurekalert.orgsciencedaily.com | Generation of reactive N-, S-, and O-CF3 anions for further reaction. eurekalert.orgsciencedaily.com |
Chemo- and Regioselectivity in Sulfamide Bond Formation with Fluorinated Substrates
The construction of the sulfamide bond (N-S(O)2-N) presents significant challenges in terms of selectivity, especially when working with substrates bearing sensitive or reactive functional groups like fluorinated moieties. The traditional and most common method for synthesizing sulfonamides involves the reaction of highly reactive sulfonyl chlorides with amines. theballlab.com However, this approach can suffer from poor chemoselectivity in the presence of competing nucleophiles and instability of the sulfonyl chloride itself. theballlab.comacs.org
To address these limitations, sulfonyl fluorides have gained prominence as stable and more chemoselective alternatives to sulfonyl chlorides. acs.org While their stability reduces their reactivity, methods have been developed to activate them under mild conditions. One such method employs calcium triflimide [Ca(NTf2)2] as a Lewis acid to facilitate the nucleophilic displacement of fluoride by an amine. theballlab.comacs.org This approach is effective for a wide range of electronically and sterically diverse sulfonyl fluorides and amines, proceeding in good to excellent yields. theballlab.com The robustness of the sulfonyl fluoride group allows it to be carried through various synthetic steps, with its reactivity "unlocked" only when desired. theballlab.comacs.org
The synthesis of N-alkylated perfluoroalkanesulfonamides, which are structurally analogous to the target compound, is typically achieved by reacting a perfluoroalkanesulfonyl fluoride with the corresponding amine. nih.gov This reaction underscores the utility of sulfonyl fluorides as precursors for creating sulfonamide linkages with fluorinated alkyl chains. nih.gov The regioselectivity of this reaction is generally well-controlled, with the amine nitrogen selectively attacking the sulfur atom of the sulfonyl fluoride.
A comparison of precursors for sulfamide bond formation is presented below.
| Sulfonyl Precursor | Key Advantages | Key Disadvantages | Activation Method |
|---|---|---|---|
| Sulfonyl Chlorides | High reactivity. theballlab.com | Poor chemoselectivity, instability, potential for side reactions. theballlab.comacs.org | Generally none needed. |
| Sulfonyl Fluorides | High stability, robust, superior chemoselectivity. acs.org | Lower reactivity requires activation. theballlab.comacs.org | Lewis acids (e.g., Ca(NTf2)2), strong bases, or heat. theballlab.comacs.org |
| Sulfamoyl Fluorides | Can be activated for SuFEx (Sulfur Fluoride Exchange) chemistry. organic-chemistry.org | Requires specific activation. organic-chemistry.org | Calcium triflimide and DABCO. organic-chemistry.org |
Scalability and Efficiency of Synthetic Protocols for this compound
The transition from laboratory-scale synthesis to large-scale production of complex molecules like this compound requires robust, efficient, and safe protocols. Scalability is a major challenge for many modern synthetic reactions, particularly those involving expensive reagents, hazardous intermediates, or highly energetic conditions. nih.gov
For trifluoromethylation reactions, significant progress has been made toward developing scalable processes. The use of trifluoroacetic anhydride as a CF3 source is particularly attractive for large-scale applications due to its low cost and availability. nih.gov Methodologies using this reagent have been successfully scaled to produce tens of grams of product in both batch and continuous flow setups. nih.gov Flow chemistry, in particular, offers distinct advantages for scalability. It allows for better control over reaction parameters (e.g., temperature, mixing), which is crucial for managing the exothermic nature of many fluorination reactions. acs.org Continuous flow reactors can improve safety by minimizing the volume of reactive intermediates at any given time and can lead to higher yields and productivity, sometimes reaching levels of grams per hour. acs.org Such systems have been successfully applied to the synthesis of trifluoromethylated heterocycles, demonstrating their potential for pharmaceutical manufacturing. acs.org
The synthesis of sulfamides and related structures has also been optimized for efficiency. One-flow systems using inexpensive starting materials like chlorosulfonic acid can produce unsymmetrical sulfamides rapidly (≤90 seconds). organic-chemistry.org For fluorinated analogues, scalable approaches to key building blocks, such as trifluoromethylated pyrazoles, have been developed to the kilogram scale, often relying on efficient distillation and subsequent functionalization in either batch or flow modes. thieme-connect.com These examples highlight a clear trend toward developing scalable synthetic routes by leveraging cost-effective reagents and advanced manufacturing technologies like continuous flow processing.
The table below outlines key considerations for achieving scalability in relevant synthetic transformations.
| Synthetic Step | Scalability Challenge | Potential Solution | Reported Scale |
|---|---|---|---|
| Trifluoromethylation | Cost of reagents, reaction safety (exotherms). nih.govriken.jp | Use of inexpensive sources (e.g., trifluoroacetic anhydride); implementation of continuous flow chemistry for safety and control. nih.govacs.org | 100-gram scale (batch); 1 g/h productivity (flow). nih.govacs.org |
| Sulfamide Formation | Reactivity and stability of sulfonylating agent. acs.org | Use of stable sulfonyl fluoride precursors with controlled activation; one-flow synthesis systems. acs.orgorganic-chemistry.org | Kilogram scale for related trifluoromethylated building blocks. thieme-connect.com |
Structural Elucidation and Advanced Characterization of N Methyl 1,1,1 Trifluoro 2 Propylsulfamide
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-Methyl-1,1,1-trifluoro-2-propylsulfamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full structural confirmation. oxinst.comaiinmr.comwikipedia.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The N-methyl group would likely appear as a singlet or a doublet if coupled to the N-H proton. The methine (CH) proton of the propyl group would present as a complex multiplet due to coupling with both the adjacent methyl and trifluoromethyl groups. The terminal methyl group of the propyl chain would appear as a doublet, coupled to the methine proton.
¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct peaks for each unique carbon atom. The trifluoromethyl carbon would be identifiable by its characteristic chemical shift and its strong coupling to the three fluorine atoms. Signals for the N-methyl, the two carbons of the propyl group, would also be present in distinct regions of the spectrum.
¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. oxinst.comwikipedia.org It is expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. The coupling of these fluorine atoms to the adjacent methine proton would likely result in this signal appearing as a doublet. The chemical shift of this peak would be characteristic of a CF₃ group attached to a secondary carbon. wikipedia.org
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
|---|---|---|---|
| ¹H | 2.8 - 3.2 | d | J(H,H) ≈ 5 |
| ¹H | 4.0 - 4.5 | m | - |
| ¹H | 1.3 - 1.5 | d | J(H,H) ≈ 7 |
| ¹³C | 25 - 30 | - | - |
| ¹³C | 50 - 60 | q | J(C,F) ≈ 30 |
| ¹³C | 120 - 130 | q | J(C,F) ≈ 280 |
Note: This table contains predicted data. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental composition. The fragmentation of sulfonamides in mass spectrometry often involves the cleavage of the S-N bond. nih.govacs.orgnih.gov Under electron ionization (EI) or electrospray ionization (ESI) conditions, characteristic fragmentation patterns would be expected. Key fragmentation pathways could include the loss of the trifluoromethyl group, cleavage of the propyl chain, and scission of the sulfonyl moiety (loss of SO₂). nih.gov The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the various functional groups.
Predicted Mass Spectrometry Fragments for this compound
| m/z (predicted) | Identity |
|---|---|
| 191 | [M]+ (Molecular Ion) |
| 176 | [M - CH₃]+ |
| 122 | [M - CF₃]+ |
| 112 | [M - SO₂NHCH₃]+ |
| 79 | [SO₂NHCH₃]+ |
Note: This table contains predicted data based on likely fragmentation pathways. Actual observed fragments may vary based on ionization technique and conditions.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC would be the standard method to assess its purity. A single, sharp peak in the chromatogram would be indicative of a high-purity sample.
Crucially, the structure of this compound contains a stereocenter at the second carbon of the propyl group (the carbon bonded to both the trifluoromethyl and sulfamide (B24259) groups). This means the compound can exist as a pair of enantiomers. Standard HPLC will not separate these enantiomers. Therefore, chiral HPLC is a necessary technique to resolve and quantify the enantiomeric composition of the sample. nih.govnih.govcsfarmacie.czchromatographyonline.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.govchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. nih.govresearchgate.netmdpi.comnih.gov It is suitable for compounds that are volatile or can be made volatile. Given its molecular weight and structure, this compound is expected to have sufficient volatility for GC-MS analysis, which can be used as a complementary method for purity assessment. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrometer provides a fragmentation pattern that confirms its identity. This technique is particularly useful for detecting any volatile impurities that may be present in the sample.
Conformational Analysis and Stereochemical Assignment of this compound
The spatial arrangement of atoms and the three-dimensional structure of this compound are crucial determinants of its chemical and physical properties. A comprehensive understanding of its conformational preferences and the absolute configuration of its chiral center is paramount for elucidating its potential interactions in a biological or chemical system. Due to the absence of specific published research on this compound, this analysis is based on established principles of conformational analysis for analogous sulfonamides and the stereochemical impact of trifluoromethyl groups on adjacent chiral centers.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotation around the sulfur-carbon (S-C) and sulfur-nitrogen (S-N) bonds. The bulky and highly electronegative trifluoromethyl (CF3) group, along with the methyl group on the nitrogen, imposes significant steric and electronic constraints that influence the energetically favorable conformations.
Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in identifying the stable rotamers and their relative energies. researchgate.net For similar sulfonamide-containing molecules, it has been shown that the conformation can significantly impact their biological activity. researchgate.net
It is hypothesized that the molecule will adopt a staggered conformation to minimize torsional strain. The key dihedral angles to consider are:
C1-C2-S-N: Rotation around the C2-S bond.
C2-S-N-C(methyl): Rotation around the S-N bond.
The gauche and anti conformations resulting from these rotations would exhibit different energy levels. The bulky trifluoromethyl group is expected to orient itself to minimize steric hindrance with the sulfonyl oxygens and the N-methyl group. It is plausible that the most stable conformer would position the large CF3 group anti-periplanar to the nitrogen atom across the C2-S bond.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of coupling constants (e.g., ³J(H,H) and ³J(H,F)), would provide experimental evidence for the predominant solution-state conformation. rsc.org For instance, the magnitude of the vicinal coupling constant between the proton on C2 and the protons on C1 would be indicative of the dihedral angle and thus the preferred rotamer.
Hypothetical NMR Data for Conformational Analysis:
| Parameter | Hypothetical Value (Conformer A) | Hypothetical Value (Conformer B) | Rationale |
| ³J(H²-H³) | ~3.5 Hz | ~10.5 Hz | Reflects gauche vs. anti relationship. |
| ³J(H²-F) | ~20 Hz | ~5 Hz | Karplus relationship for H-F coupling. |
| NOE between H² and N-CH₃ | Strong | Weak | Indicates spatial proximity in Conformer A. |
This table presents hypothetical data to illustrate how NMR spectroscopy could be used to differentiate between possible conformers. Actual values would need to be determined experimentally.
Stereochemical Assignment
The carbon atom at the 2-position of the propyl group in this compound is a chiral center, as it is bonded to four different substituents: a trifluoromethyl group (CF3), a hydrogen atom (H), a methyl group (CH3), and the N-methylsulfamide group (-SO₂NHCH₃). The presence of this stereocenter means that the compound can exist as a pair of enantiomers, designated as (R) and (S).
The absolute configuration of each enantiomer would be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral center would be determined by their atomic number.
CIP Priority Assignment:
-SO₂NHCH₃: The sulfur atom has the highest atomic number directly attached to the chiral carbon.
-CF₃: The carbon atom is attached to three fluorine atoms.
-CH₃: The carbon atom is attached to three hydrogen atoms.
-H: The hydrogen atom has the lowest atomic number.
The molecule is then oriented so that the lowest priority group (H) is pointing away from the viewer. The direction from the highest priority substituent (1) to the second highest (2) to the third highest (3) determines the configuration. A clockwise direction corresponds to the (R)-enantiomer, while a counter-clockwise direction indicates the (S)-enantiomer.
The synthesis of a single enantiomer would require a stereoselective synthetic route. nih.gov The stereochemical outcome of such a synthesis would be influenced by the presence of the trifluoromethyl group, which can exert significant steric and electronic effects. springernature.com
Experimental determination of the absolute configuration would typically be achieved through techniques such as X-ray crystallography of a single crystal or by using chiral chromatography to separate the enantiomers and then employing a chiroptical method like circular dichroism (CD) spectroscopy.
Derivatization Strategies and Analogue Development of N Methyl 1,1,1 Trifluoro 2 Propylsulfamide
Modification of the N-Methyl Group
The N-methyl group of the sulfamide (B24259) moiety is a critical site for synthetic modification to modulate a compound's biological and physical properties. The introduction of a methyl group can significantly impact a molecule's potency and metabolic stability, a phenomenon sometimes referred to as the "magic methyl" effect. nih.gov Derivatization strategies often focus on replacing or extending this group to explore structure-activity relationships (SAR).
Key modifications can include:
N-Alkylation and N-Arylation: The methyl group can be replaced with longer alkyl chains, branched alkyls, cycloalkyls, or aryl groups. These changes can alter lipophilicity, which influences cell permeability and plasma protein binding. They can also introduce steric bulk that may favor or prevent binding to a biological target.
N-Acylation: Introducing acyl groups can form amide derivatives. This modification can alter the electronic properties of the sulfamide nitrogen and introduce new hydrogen bonding capabilities, potentially leading to different binding interactions.
Bioisosteric Replacement: The methyl group could be replaced with bioisosteres—substituents or groups with similar physical or chemical properties that impart broadly similar biological properties to a chemical compound.
The synthesis of such N-substituted analogues typically involves the deprotonation of the sulfamide nitrogen followed by reaction with an appropriate electrophile, such as an alkyl halide or acyl chloride. The chemistry involved is analogous to methods used for the synthesis of N-methyl amino acids. taylorfrancis.com
Table 1: Potential Modifications of the N-Methyl Group and Their Rationale
| Modification Type | Example Substituent | Primary Rationale | Potential Impact |
|---|---|---|---|
| Homologation | Ethyl, Propyl | Increase lipophilicity; probe pocket size | Altered solubility, permeability, and target affinity |
| Introduction of Bulk | Isopropyl, Cyclohexyl | Introduce conformational restriction; enhance metabolic stability | Improved target selectivity; reduced metabolism |
| N-Arylation | Phenyl, Pyridyl | Introduce potential for π-stacking interactions | Enhanced binding affinity through new interactions |
| N-Acylation | Acetyl, Benzoyl | Alter electronic properties; add hydrogen bond acceptor | Modified binding mode; altered solubility |
Functionalization of the Trifluoroisopropyl Moiety
Potential strategies, while synthetically demanding, could involve:
Modification of the Isopropyl Backbone: Introducing substituents on the carbon backbone of the isopropyl group could be explored. This would require multi-step synthetic routes starting from different building blocks.
Bioisosteric Replacement of the CF3 group: Replacing the trifluoromethyl group with other electron-withdrawing groups, such as a nitrile (-CN) or a sulfone (-SO2R), could help elucidate the role of its electronic and steric properties.
Introduction of Additional Functional Groups: While direct functionalization is difficult, synthetic routes starting from precursors to the trifluoroisopropyl moiety could allow for the incorporation of other groups, such as hydroxyl or amino functions, to probe for new interactions with a biological target.
Synthesis of Sulfamide-Based Hybrid Molecules
Creating hybrid molecules by linking the N-Methyl-1,1,1-trifluoro-2-propylsulfamide core to other pharmacophores is a common and effective strategy in drug discovery. This approach aims to combine the beneficial properties of two distinct molecular entities to create a single compound with a synergistic or improved activity profile. mdpi.com The sulfamide group itself is a versatile linker that can be incorporated into a wide range of molecular architectures.
Common hybridization strategies applicable to this scaffold include:
Coupling with Heterocycles: Many biologically active compounds contain heterocyclic rings. Synthesizing hybrids that incorporate moieties like piperazine, triazole, or pyrrole (B145914) can lead to novel compounds with unique pharmacological activities. mdpi.comresearchgate.netnih.gov For example, a synthetic route could involve coupling the sulfamide to a pre-functionalized heterocyclic core. mdpi.com
Formation of Carbamate (B1207046) or Thiourea (B124793) Linkages: The sulfamide nitrogen can be used as a nucleophile to react with isocyanates or isothiocyanates, forming hybrid molecules containing carbamate or thiourea functionalities. researchgate.net These groups can introduce additional hydrogen bonding donors and acceptors.
Integration with Natural Products or their Scaffolds: Linking the sulfamide to scaffolds derived from natural products, such as glycosides, can improve pharmacokinetic properties or introduce new mechanisms of action. researchgate.net
Table 2: Examples of Sulfonamide/Sulfamide Hybridization Strategies
| Hybrid Partner | Linkage Type | Synthetic Precursor | Potential Therapeutic Area |
|---|---|---|---|
| Piperazine Derivatives | Sulfonamide Bond | Functionalized Piperazine | Anticancer, CNS disorders |
| Thiazole Ring | Amide/Hydrazone | Aminothiazole | Antimicrobial nih.gov |
| Carbamate/Thiourea | Urea/Thiourea | Isocyanate/Isothiocyanate | Antimicrobial, Anticancer researchgate.net |
| Sugar Moiety (Glycoside) | Various Linkers | Functionalized Carbohydrate | Anticancer researchgate.net |
Impact of Derivatization on Molecular Geometry and Electronic Properties
Any modification to the parent structure of this compound will inevitably alter its three-dimensional shape (geometry) and the distribution of electrons within the molecule (electronic properties). These changes are fundamental to how the molecule interacts with its biological target. Computational methods, such as Density Functional Theory (DFT), are often employed to predict how structural changes will affect key molecular parameters. nih.gov
Molecular Geometry: The introduction of bulky substituents on the N-methyl position or functionalization of the isopropyl group can create steric hindrance, forcing the molecule to adopt different preferred conformations. This can be crucial for fitting into a specific binding pocket.
Electronic Properties: The electronic nature of the substituents has a profound effect. Replacing the N-methyl group with an electron-withdrawing group, for instance, will decrease the electron density on the sulfamide nitrogen. The frontier molecular orbital energies (e.g., HOMO and LUMO) and the dipole moment are key electronic parameters that correlate with a molecule's reactivity and intermolecular interactions. nih.gov Studies on other sulfonamides have shown that parameters like the highest occupied molecular orbital (HOMO) energy and dipole moment can be indicators of a molecule's affinity for a target or surface. nih.gov
Analytical Derivatization Techniques
For the purpose of detection and quantification in biological or environmental samples, sulfamides often require derivatization to make them suitable for certain analytical techniques. This chemical modification is not intended to create a new therapeutic agent but to enhance analytical performance.
Common analytical derivatization goals include:
Increasing Volatility for Gas Chromatography (GC): Sulfamides are typically non-volatile. Derivatization of the acidic N-H proton (if present) or other polar groups can increase volatility. Common methods include methylation, for example with (trimethylsilyl)diazomethane, or acylation. nih.govoup.com
Introducing a Fluorophore for HPLC-Fluorescence Detection: For highly sensitive detection using High-Performance Liquid Chromatography (HPLC), a fluorescent tag can be attached. Reagents like fluorescamine (B152294) or 9-fluorenylmethyl chloroformate (FMOC) react with primary or secondary amine functionalities to yield highly fluorescent products, enabling quantification at very low concentrations. researchgate.netnih.gov
Enhancing Ionization for Mass Spectrometry (MS): Derivatization can be used to produce a derivative that fragments in a predictable way or ionizes more efficiently, aiding in structural confirmation and quantification by GC-MS or LC-MS. Silylation reagents, such as N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA), are used for this purpose. nih.gov
Table 3: Common Derivatization Reagents for Sulfonamide/Sulfamide Analysis
| Reagent | Purpose | Analytical Technique | Reference |
|---|---|---|---|
| (Trimethylsilyl)diazomethane | Methylation (increases volatility) | GC-IRMS, GC-MS | nih.gov |
| Pentafluoropropionic Anhydride (B1165640) | Acylation (increases volatility for electron capture detection) | GC-ECD | oup.com |
| Fluorescamine | Adds a fluorescent tag | HPLC-FLD | nih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC) | Adds a fluorescent tag | HPLC-FLD | researchgate.net |
| MTBSTFA | Silylation (stable derivative for MS) | GC-MS | nih.gov |
Applications and Advanced Research Contexts of N Methyl 1,1,1 Trifluoro 2 Propylsulfamide
N-Methyl-1,1,1-trifluoro-2-propylsulfamide as a Versatile Synthetic Building Block in Organic Chemistry
The structure of this compound makes it a potentially valuable building block in organic synthesis. The sulfamide (B24259) moiety is a key functional group in a variety of pharmaceuticals and agrochemicals. The presence of both N-H and S=O bonds allows for diverse chemical transformations. For instance, the nitrogen atom can undergo further alkylation or arylation reactions, while the sulfamide group itself can be synthesized from corresponding sulfamoyl chlorides.
The trifluoromethyl group imparts specific properties to the molecule, such as high electronegativity, lipophilicity, and metabolic stability. These characteristics are highly desirable in the design of new molecules. The synthesis of complex molecules can be facilitated by incorporating this trifluoromethylated building block, potentially leading to novel compounds with tailored properties.
Integration into Fluorinated Compound Synthesis and Design
The synthesis of fluorinated compounds is a rapidly growing area of chemical research due to the unique properties that fluorine atoms confer upon organic molecules. This compound can serve as a key intermediate in the synthesis of more complex fluorinated molecules. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, and its introduction at an early stage of a synthetic sequence can be highly advantageous.
The development of new fluorinating agents is an active area of research. While not a fluorinating agent itself, this compound can be derived from precursors that are. For example, the synthesis could involve the use of reagents containing the trifluoromethyl group, such as trifluoromethyl trimethylsilane or trifluoromethane.
Contribution to the Development of Compounds for Molecular Target Engagement Studies
The specific combination of a sulfamide and a trifluoromethyl group in this compound suggests its potential in the design of molecules for molecular target engagement studies. Both functional groups are known to participate in key interactions with biological macromolecules like proteins and enzymes.
The study of ligand-target interactions is fundamental to drug discovery. The structural features of this compound make it an interesting scaffold for developing new ligands. By modifying the substituents on the sulfamide nitrogen or the propyl chain, a library of compounds could be synthesized and screened for their ability to bind to specific biological targets. The trifluoromethyl group's effect on binding can be systematically studied by comparing it with analogues lacking this group. Such studies can provide valuable insights into the structure-activity relationships of potential drug candidates.
Potential in Material Science Applications
While the primary applications of sulfamides and trifluoromethylated compounds are in the life sciences, there is growing interest in their use in material science. The introduction of fluorine can alter the physical and chemical properties of materials, such as their thermal stability, chemical resistance, and surface properties.
The sulfamide group can be incorporated into polymers to create materials with specific functionalities. The combination of the sulfamide and trifluoromethyl groups in this compound could lead to the development of new fluorinated polymers with unique characteristics. These materials could find applications in areas such as advanced coatings, membranes, and electronic materials.
Applications in Analytical Chemistry as a Standard or Derivatizing Agent
In analytical chemistry, compounds with well-defined structures and properties are essential as standards for calibration and quantification. This compound, once fully characterized, could potentially serve as a reference standard in chromatographic or spectroscopic methods for the analysis of related fluorinated compounds.
Furthermore, its reactive N-H group could be exploited for derivatization reactions. Derivatization is a technique used to modify an analyte to improve its analytical properties, such as its volatility for gas chromatography or its detectability in mass spectrometry. By reacting with specific functional groups, this compound could be used to tag molecules of interest, facilitating their separation and detection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
